molecular formula C7H15ClFN B1492247 (2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride CAS No. 2098143-93-0

(2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride

Cat. No. B1492247
CAS RN: 2098143-93-0
M. Wt: 167.65 g/mol
InChI Key: KEXPTFQMDMTFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutyl-2-fluoroethyl)(methyl)amine hydrochloride, commonly referred to as CBFEMA, is a cyclic amine derivative of the amino acid, alanine. It is a white, water-soluble crystalline solid with a melting point of 250-252°C. CBFEMA has a wide range of applications in the field of organic chemistry and biochemistry, including synthesis, drug design, and as a reagent in biochemical assays.

Scientific Research Applications

CBFEMA is widely used in the field of organic chemistry and biochemistry for a variety of purposes. It is used as a reagent in the synthesis of other compounds, such as peptides, peptidomimetics, and amino acids. It is also used in the design of drugs and as a reagent in biochemical assays.

Mechanism of Action

CBFEMA is an amine derivative of alanine, and its mechanism of action is similar to that of other amines. It is believed to interact with the amino acid side chains of proteins and other molecules, forming hydrogen bonds that can alter the structure and function of the target molecule.
Biochemical and Physiological Effects
CBFEMA has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as tyrosine kinase, as well as to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. It has also been shown to have an antioxidant effect, and to modulate the activity of certain transcription factors.

Advantages and Limitations for Lab Experiments

CBFEMA has several advantages when used in laboratory experiments. It is a stable compound, with a high boiling point and low volatility, which makes it ideal for use in a variety of laboratory settings. Additionally, it is water-soluble and can be easily purified by recrystallization. However, it is also important to note that CBFEMA is a potent inhibitor of certain enzymes, and thus care must be taken when using it in experiments.

Future Directions

Given its wide range of applications, CBFEMA is likely to continue to be a useful tool in the field of organic chemistry and biochemistry. Potential future directions include further exploration of its mechanism of action, as well as its potential applications in drug design and synthesis. Additionally, further research into its effects on biochemical and physiological processes could lead to new insights into the role of amines in these processes. Finally, further research into the effects of CBFEMA on enzymes and transcription factors could lead to new therapeutic strategies.

properties

IUPAC Name

2-cyclobutyl-2-fluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c1-9-5-7(8)6-3-2-4-6;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXPTFQMDMTFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1CCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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